3-Amino-4-(4-fluorophenoxy)benzenesulfonamide
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Overview
Description
3-Amino-4-(4-fluorophenoxy)benzenesulfonamide is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes an amino group, a fluorophenoxy group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-fluorophenoxy)benzenesulfonamide typically involves the reaction of 4-fluorophenol with 3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like hydrogen gas or a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-fluorophenoxy)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while nucleophilic substitution can lead to various substituted phenoxy derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties. It has shown promising results in inhibiting the growth of certain cancer cell lines and bacteria.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-fluorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound can disrupt the pH regulation within the tumor microenvironment, leading to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: Another compound with a similar fluorophenoxy group, used in the synthesis of regorafenib, a multikinase inhibitor.
3-Amino-4-(4-chlorophenoxy)benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical properties and biological activities.
Uniqueness
3-Amino-4-(4-fluorophenoxy)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenoxy group, in particular, enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C12H11FN2O3S |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-amino-4-(4-fluorophenoxy)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O3S/c13-8-1-3-9(4-2-8)18-12-6-5-10(7-11(12)14)19(15,16)17/h1-7H,14H2,(H2,15,16,17) |
InChI Key |
YNHOLVBMGLFHFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)S(=O)(=O)N)N)F |
Origin of Product |
United States |
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